3,4-difluorophenylzinc bromide CAS number and properties
3,4-difluorophenylzinc bromide CAS number and properties
Executive Summary
3,4-Difluorophenylzinc bromide (CAS 737797-28-3) is a specialized organozinc reagent used primarily in palladium-catalyzed Negishi cross-coupling reactions. Its structural core—the 3,4-difluorophenyl moiety—is a critical pharmacophore in modern medicinal chemistry. The introduction of fluorine atoms at the 3- and 4-positions modulates the lipophilicity (LogP) and metabolic stability of drug candidates by blocking common metabolic "hotspots" on the phenyl ring without significantly altering steric bulk.
This guide provides a comprehensive technical overview, including physical properties, a self-validating laboratory preparation protocol, mechanistic insights into its reactivity, and safety standards for handling.
Chemical Identity & Properties
The reagent is most commonly supplied or prepared as a solution in tetrahydrofuran (THF). Unlike Grignard reagents, organozinc compounds exhibit higher functional group tolerance, allowing for chemoselective couplings in the presence of esters, nitriles, and ketones.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3,4-Difluorophenylzinc bromide |
| CAS Number | 737797-28-3 |
| Molecular Formula | C₆H₃BrF₂Zn |
| Molecular Weight | 258.37 g/mol |
| Appearance | Clear to slightly hazy, dark gray/brown solution |
| Concentration | Typically 0.5 M in THF |
| Density | ~1.02 g/mL (at 25 °C, solution dependent) |
| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8 °C |
| Solubility | Soluble in THF, 2-MeTHF; insoluble in hydrocarbons |
Preparation Protocol: The Knochel Method[1]
While commercial solutions are available, in situ preparation is often required to ensure maximum activity and titer accuracy. The following protocol utilizes the Knochel method (Zn insertion in the presence of LiCl), which allows the use of standard zinc dust rather than highly pyrophoric Rieke® zinc.
Mechanism of Activation: Lithium chloride (LiCl) is critical. It solubilizes the zinc salts formed on the metal surface (ZnO), generating a soluble complex species (
Materials
-
Precursor: 1-Bromo-3,4-difluorobenzene (CAS 348-61-8).
-
Reagent: Zinc dust (<10 microns, >98%).
-
Additive: Anhydrous LiCl (dried at 150°C under vacuum).
-
Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
-
Drying: Flame-dry a 3-neck round-bottom flask under an argon stream. Add LiCl (1.2 equiv) and Zinc dust (1.5 equiv). Dry the solids under high vacuum (0.1 mmHg) at 140°C for 2 hours. Cool to room temperature under argon.
-
Solvation: Add anhydrous THF to achieve a theoretical Zinc concentration of ~0.8–1.0 M.
-
Activation:
-
Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool.
-
Add TMSCl (1 mol%). Stir for 5 minutes. (Signs of activation: Evolution of ethylene gas, slight foaming).
-
-
Insertion: Add 1-Bromo-3,4-difluorobenzene (1.0 equiv) dropwise.
-
Critical Control Point: If the reaction does not exotherm within 10 minutes, mild heating (to 30°C) may be required to initiate.
-
Once initiated, stir at 25°C for 12–24 hours.
-
-
Filtration: Allow unreacted zinc to settle. Cannulate the supernatant through a glass frit filter into a dry, argon-purged Schlenk flask.
Quality Control: Iodometric Titration
Before use, the precise concentration must be determined to calculate stoichiometry for coupling.
-
Dissolve accurately weighed Iodine (
, ~250 mg) in dry THF (2 mL). -
Add the organozinc solution dropwise until the dark brown iodine color disappears (turns clear/yellow).
-
Calculation:
Reactivity & Applications: Negishi Coupling
The primary utility of 3,4-difluorophenylzinc bromide is in the Negishi Cross-Coupling reaction . This pathway is preferred over Suzuki coupling when the boronic acid counterpart is unstable (protodeboronation prone) or when milder reaction conditions are required to preserve sensitive functional groups.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
Protocol: General Coupling Procedure
Reaction: Coupling of 3,4-difluorophenylzinc bromide with an aryl iodide.
-
Catalyst Loading: In a glovebox or under argon, charge a flask with
(5 mol%) or a Pd(dba)₂/SPhos system. -
Substrate: Add the aryl iodide (1.0 equiv) dissolved in THF.
-
Reagent Addition: Add the titrated 3,4-difluorophenylzinc bromide solution (1.2–1.5 equiv) dropwise at room temperature.
-
Reaction: Stir at 25°C to 60°C (substrate dependent). Monitor by LC-MS.
-
Quench: Add saturated aqueous
. Extract with EtOAc.
Medicinal Chemistry Context
The 3,4-difluorophenyl motif is a high-value scaffold in drug discovery.
-
Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the ring resistant to Cytochrome P450 oxidation at the 3 and 4 positions, which are common sites for metabolic attack in non-fluorinated phenyl rings.
-
Bioisosterism: It mimics the steric profile of a phenyl ring but with significantly altered electronics. The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring, potentially strengthening
stacking interactions with target proteins. -
Lipophilicity: Fluorination typically increases lipophilicity (
), enhancing membrane permeability.
Case Study Example:
Many kinase inhibitors (e.g., in the EGFR or VEGFR space) utilize the 3,4-difluoro substitution pattern to optimize the half-life (
Safety & Handling
-
Hazards: Organozinc reagents are pyrophoric (though less aggressive than organolithiums) and water-reactive . They release flammable gases (alkanes/hydrogen) upon contact with moisture.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Do not store in bottles with pierced septa for extended periods; transfer to a Schlenk flask or use a new seal.
-
PPE: Flame-resistant lab coat, chemical safety goggles, and nitrile gloves are mandatory. Work must be performed in a fume hood or glovebox.
References
-
Knochel, P. et al. (2006). "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis. Link
-
Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Link
-
Krasovskiy, A. & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "3,4-Difluorophenylzinc bromide Product Sheet." Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
